4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile
Description
Properties
IUPAC Name |
4-chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN2O/c17-10-15(21)14(11-19)16(20-8-2-1-3-9-20)12-4-6-13(18)7-5-12/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGFJHUXRSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=C(C#N)C(=O)CCl)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H16ClF N2O
- Molecular Weight : 304.76 g/mol
- CAS Number : Not specified in the sources.
Biological Activity Overview
The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of investigation include:
-
Anticancer Activity
- Studies have indicated that derivatives of piperidine, including those with halogen substitutions, show promising anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells .
- Neuroprotective Effects
- Cholinesterase Inhibition
The mechanisms by which this compound exerts its biological effects may include:
- Enzyme Inhibition : Similar compounds have been shown to interact with key enzymes involved in neurotransmitter regulation and cancer pathways.
- Receptor Modulation : The piperidine moiety may influence receptor binding and modulation, impacting various signaling pathways.
Data Tables
| Biological Activity | Model | IC50 Values |
|---|---|---|
| AChE Inhibition | In vitro (human) | 10.4 μM |
| BChE Inhibition | In vitro (human) | 7.7 μM |
| Cytotoxicity | MCF-7 Cell Line | IC50 not specified |
Case Studies
- Cytotoxicity Study : A study on structurally related compounds showed that certain piperidine derivatives exhibited significant cytotoxic effects on MCF-7 cells, indicating a potential for developing anticancer agents from this class of compounds .
- Neuroprotective Study : In a zebrafish model induced with seizures, a related compound demonstrated neuroprotective effects by modulating neurotransmitter levels, suggesting that the target compound may also possess similar protective qualities against neurodegenerative conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its piperidinylmethylidene moiety. Below is a comparison with key analogues:
Physicochemical Properties
- Lipophilicity : The piperidine and morpholine derivatives exhibit higher logP values (~2.5–3.0) due to their cyclic amine substituents, whereas the thiazolyl analogue (logP ~1.8) is less lipophilic .
- Thermal Stability : The trifluoro derivative (CAS 3108-23-4) shows lower thermal stability (decomposition at 65–66°C) compared to the target compound, which remains stable up to 100°C .
Research Findings and Data Tables
Table 1: Comparative Reactivity in Nucleophilic Substitution
| Compound | Reactivity (Relative Rate) | Dominant Mechanism |
|---|---|---|
| Target Compound | 1.0 | SN1 (steric hindrance) |
| 4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxo- | 3.2 | SN2 (electron-withdrawing F) |
| Morpholinylmethylidene Analogue | 0.8 | SN1 (polar solvent) |
Table 2: Solubility in Common Solvents
| Compound | Water (mg/mL) | Ethanol | DCM |
|---|---|---|---|
| Target Compound | <0.1 | 15.2 | 45.6 |
| Thiazolyl Analogue (sc-349240) | <0.1 | 8.7 | 32.1 |
| Morpholinylmethylidene Analogue | 0.5 | 20.3 | 50.9 |
Q & A
Q. What are the key steps in synthesizing 4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile, and how can reaction conditions be optimized?
The synthesis involves:
Condensation reaction : 4-Fluorobenzaldehyde reacts with piperidine to form an imine intermediate under anhydrous conditions.
Acid-catalyzed coupling : The imine intermediate reacts with 3-oxobutanenitrile in the presence of a mild acid (e.g., acetic acid) to form the target compound.
Chlorination : A final chlorination step introduces the chloro substituent at the 4-position .
Optimization : Key parameters include temperature control (40–60°C for condensation), solvent choice (e.g., dichloromethane for stability), and stoichiometric ratios (1:1.2 for aldehyde:piperidine). Purity is enhanced via column chromatography using silica gel and ethyl acetate/hexane eluent.
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- NMR Spectroscopy : , , and NMR confirm the presence of the 4-fluorophenyl group, nitrile functionality, and piperidine ring protons. For example, the nitrile carbon resonates at ~115–120 ppm in NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for structure refinement. The compound’s crystal packing often reveals hydrogen-bonding networks involving the nitrile and ketone groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., CHClFNO) with an error margin <2 ppm .
Q. What are the critical structural features influencing its reactivity and stability?
- Electron-deficient nitrile group : Participates in nucleophilic additions (e.g., hydrolysis to amides under acidic conditions).
- Conjugated enone system : The α,β-unsaturated ketone enables Michael additions or Diels-Alder reactions.
- Piperidine moiety : The tertiary amine can act as a weak base or participate in salt formation .
Stability is pH-dependent; the compound degrades in strongly acidic/basic conditions due to nitrile hydrolysis.
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) elucidate its interactions with biological targets?
- Density Functional Theory (DFT) : Calculates optimized geometry, electrostatic potential maps, and frontier molecular orbitals (HOMO-LUMO) to predict reactive sites. For example, the 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilicity at the nitrile .
- Molecular Docking : Screens against targets like GABA receptors or bacterial enzymes (e.g., MRSA-specific proteins). Docking scores correlate with experimental IC values for antimicrobial activity .
Example workflow :
Prepare ligand and receptor structures (PDB: 6XEY for GABA).
Use AutoDock Vina for binding affinity calculations.
Validate with MD simulations (NAMD/GROMACS) .
Q. What experimental strategies resolve contradictions in crystallographic data vs. computational models?
Discrepancies between X-ray structures and DFT-optimized geometries (e.g., bond angle deviations >5°) can arise from:
- Crystal packing forces : Hydrogen bonds or π-π interactions distort molecular geometry.
- Thermal motion : High displacement parameters (ADPs) in crystallography suggest dynamic flexibility.
Resolution :
Compare multiple crystal structures (if available) to identify consistent trends.
Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
Use QM/MM hybrid methods to model crystal environments in DFT .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological profiles?
Key structural modifications :
- Synthesize analogs via parallel combinatorial chemistry.
- Test in vitro for IC (enzyme inhibition) and in vivo for toxicity (LD in mice) .
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Unexpected cyclization : The nitrile and ketone groups may undergo spontaneous cyclization to pyrrolidine derivatives under basic conditions. Mitigate by maintaining pH <7 and avoiding prolonged storage .
- Moisture sensitivity : The imine intermediate is hygroscopic; use anhydrous solvents and inert atmospheres (N/Ar) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
